3-(2-bromophenyl)-9-phenyl-9H-carbazole
Overview
Description
3-(2-bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-9-phenyl-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation helps in scaling up the production while maintaining the reaction conditions and yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-9-phenyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(2-bromophenyl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-9-phenyl-9H-carbazole depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-9-phenyl-9H-carbazole
- 3-(2-fluorophenyl)-9-phenyl-9H-carbazole
- 3-(2-iodophenyl)-9-phenyl-9H-carbazole
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-9-phenyl-9H-carbazole makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and iodo analogs. This reactivity can be advantageous in synthetic applications where selective substitution or coupling reactions are desired.
Properties
IUPAC Name |
3-(2-bromophenyl)-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-24-21(16-17)20-11-5-7-13-23(20)26(24)18-8-2-1-3-9-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSJLNBBNRZUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=CC=C4Br)C5=CC=CC=C52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190100-35-6 | |
Record name | 3-(2-Bromophenyl)-9-phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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